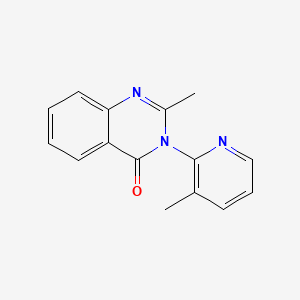

2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one

Descripción general

Descripción

2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused benzene and pyrimidine rings, which are further substituted with methyl groups. It has a molecular formula of C15H13N3O and a molecular weight of 251.28 g/mol . Quinazolinone derivatives are known for their diverse biological activities, making them significant in pharmaceutical and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with 3-methyl-2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the mixture is heated to reflux .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of green chemistry approaches, such as deep eutectic solvents and microwave irradiation, has also been explored to enhance the efficiency and sustainability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding dihydroquinazolinones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinazolinone N-oxides.

Reduction: Dihydroquinazolinones.

Substitution: Halogenated quinazolinone derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The biological activity of 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one is primarily attributed to its ability to interact with various molecular targets. For instance, it acts as an inhibitor of quorum sensing in Pseudomonas aeruginosa, thereby preventing biofilm formation and reducing bacterial virulence . The compound also modulates the activity of enzymes such as carbonic anhydrase and GABA A receptor, contributing to its anticonvulsant and anti-inflammatory effects .

Comparación Con Compuestos Similares

- 2-Methyl-4(3H)-quinazolinone

- 3-(3-Methylpyridin-2-yl)quinazolin-4-one

- 2,3-Dimethylquinazolin-4-one

Comparison: Compared to other quinazolinone derivatives, 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one exhibits unique properties due to the presence of both methyl and pyridine substituents. These structural features enhance its biological activity and make it a versatile scaffold for drug development .

Actividad Biológica

2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a quinazolinone core substituted with a methyl group and a pyridine ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. Notably, compounds similar to this compound have shown promising results against various cancer cell lines.

- Apoptosis Induction : Quinazolinone derivatives have been found to induce apoptosis in cancer cells. For instance, derivative 13 from a related study caused a notable increase in early and late apoptosis stages in HCT-116 cells, suggesting that quinazolinones may activate apoptotic pathways through modulation of proteins such as Bax and Bcl-2 .

- Cell Cycle Arrest : The same derivative demonstrated the ability to halt the cell cycle at the G1 phase, indicating a potential mechanism for its anticancer effects by preventing cancer cell proliferation .

- Targeting Kinases : Quinazolinones are known to inhibit various kinases involved in tumor growth. The binding affinity of these compounds to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) has been highlighted, with energy scores indicating strong interactions .

Antimicrobial Activity

In addition to their anticancer properties, quinazolinones have shown significant antimicrobial activity against various pathogens.

Antibacterial Effects

Studies have reported that derivatives of quinazolinone exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain synthesized derivatives demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MICs) as low as 1 μg/mL .

- Inhibition of Biofilm Formation : Some quinazolinone derivatives have been shown to inhibit biofilm formation in bacterial species, which is crucial for treating chronic infections .

- Synergistic Effects : The combination of quinazolinones with other antibiotics has been explored, revealing potential synergistic effects that enhance antibacterial efficacy .

Case Studies

Several case studies illustrate the biological activity of this compound:

Propiedades

IUPAC Name |

2-methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-6-5-9-16-14(10)18-11(2)17-13-8-4-3-7-12(13)15(18)19/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZORTVCIUAAACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185919 | |

| Record name | SRC-820 R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-64-0 | |

| Record name | SRC-820 R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRC-820 R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.